6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
Overview
Description
6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of thiazolopyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the thiazolopyrimidine core: This is achieved through a cyclization reaction involving a thioamide and a suitable electrophile.
Introduction of the carbamoyl group: This step involves the reaction of the thiazolopyrimidine intermediate with 5-chloro-2-methoxyphenyl isocyanate.
Final modifications: The final product is obtained after several purification steps, including recrystallization and chromatography.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce amines.
Scientific Research Applications
6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent.
Biological Research: Used in studies to understand its interaction with various biological targets.
Pharmaceutical Development: Investigated for its potential use in drug formulations.
Industrial Applications: Potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets are still under investigation, but it is thought to modulate signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
- 6-{[(5-chloro-2-methoxyphenyl)carbamoyl]methyl}-7-oxo-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide
- This compound
Uniqueness
This compound is unique due to its specific structural features, which confer distinct biological activities. Its thiazolopyrimidine core and the presence of the 5-chloro-2-methoxyphenyl group contribute to its unique pharmacological profile.
Properties
IUPAC Name |
6-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]-7-oxo-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN5O4S/c1-25-9-3-2-7(16)4-8(9)19-10(22)5-21-6-18-11-12(14(17)23)20-26-13(11)15(21)24/h2-4,6H,5H2,1H3,(H2,17,23)(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZCSSFGPHXJCKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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